molecular formula C11H17N3O2 B1481472 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097978-44-2

6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481472
CAS No.: 2097978-44-2
M. Wt: 223.27 g/mol
InChI Key: SGJWPNWZWXLYKZ-UHFFFAOYSA-N
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Description

6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the condensation of 3,5-dimethylpiperidine with a pyrimidine-2,4-dione precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities.

Scientific Research Applications

6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrimidine core with a dimethylpiperidine moiety, making it an interesting candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N3O2C_{11}H_{17}N_{3}O_{2}, with a molecular weight of 223.27 g/mol. The compound features a pyrimidine ring functionalized at the 6-position with a 3,5-dimethylpiperidine group and at the 3-position with a methyl group. This structural configuration is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.27 g/mol
CAS Number2097978-44-2

The biological activity of this compound primarily involves its interaction with various biological macromolecules such as proteins and nucleic acids. The compound may act as an enzyme inhibitor or modulator by binding to active sites on target molecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It may interact with specific receptors to influence cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting tumor cell proliferation.
  • Antiviral Properties : Related compounds have been studied for their potential against viruses such as HIV and SARS-CoV-2.
  • Neuroprotective Effects : Investigations into Alzheimer’s disease indicate that piperidine derivatives can inhibit cholinesterase enzymes and exhibit antioxidant properties.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

Anticancer Studies

A study demonstrated that related piperidine derivatives exhibited cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involved apoptosis induction through specific signaling pathways .

Antiviral Research

Research on small molecular fusion inhibitors has shown that compounds structurally similar to this compound can effectively inhibit HIV replication by targeting the gp41 fusion peptide .

Neuroprotective Studies

Studies have indicated that piperidine-containing compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their potential use in treating neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-3-8(2)6-14(5-7)9-4-10(15)13-11(16)12-9/h4,7-8H,3,5-6H2,1-2H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJWPNWZWXLYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,5-dimethylpiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

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